Tetrazole vs. Triazole Sulfonamide Thrombin Inhibition: A Class-Level Benchmark
A focused library study comparing triazole- and tetrazole-containing sulfonamides demonstrated that, in general, triazole-based analogs inhibit thrombin more potently than their tetrazole counterparts. The best tetrazole scaffold compound required further optimization to approach the Ki = 880 nM achieved by the lead triazole compound 26, which also exhibited significant selectivity over trypsin (Ki = 729 µM) [1]. This class-level trend establishes a benchmark against which the 2,4,6-trimethylbenzenesulfonamide-tetrazole hybrid must be measured.
| Evidence Dimension | Thrombin inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Not determined for CAS 920468-50-4; tetrazole class generally less potent than triazole class |
| Comparator Or Baseline | Triazole sulfonamide compound 26: Ki = 880 nM (thrombin); trypsin Ki = 729 µM |
| Quantified Difference | Triazole > Tetrazole (class-level trend); quantitative difference for CAS 920468-50-4 unknown |
| Conditions | In vitro enzyme inhibition assay; purified human thrombin, trypsin, tryptase, chymase; 25-compound library |
Why This Matters
This class-level trend indicates that a procurement decision for CAS 920468-50-4 over a triazole analog should be justified by additional data, as the tetrazole core may inherently limit thrombin potency.
- [1] Siles R, Kawasaki Y, Ross P, Freire E. Synthesis and biochemical evaluation of triazole/tetrazole-containing sulfonamides against thrombin and related serine proteases. Bioorg Med Chem Lett. 2011 Sep 15;21(18):5305-9. PMID: 21807511. View Source
